Eliglustat tartrato

Descripción general

Descripción

Eliglustat tartrate is a specific inhibitor of glucosylceramide synthase, developed for the treatment of Gaucher disease type 1. It represents a significant advancement in oral substrate reduction therapy, offering an alternative to enzyme replacement therapy for patients with this condition. By inhibiting the synthesis of glucosylceramide, eliglustat tartrate reduces the accumulation of glucosylceramide in cells, thereby ameliorating the symptoms and progression of Gaucher disease. The development and utilization of eliglustat tartrate underscore the importance of targeted molecular therapy in treating lysosomal storage disorders (Shayman, 2013).

Synthesis Analysis

The synthesis of eliglustat tartrate involves a diastereoselective aldol reaction to construct two contiguous stereocenters, followed by a selective sulfonylation of a 1,3-diol catalyzed by dibutyltin oxide. This concise and efficient synthesis route results in a ceramide glucosyltransferase inhibitor, eliglustat, with a total yield of 28.4% over six steps, highlighting the chemical ingenuity in developing treatments for complex diseases like Gaucher's (Liu et al., 2018).

Molecular Structure Analysis

Eliglustat tartrate's effectiveness as a glucosylceramide synthase inhibitor is closely tied to its molecular structure, which allows for specific binding and inhibition of the enzyme. The molecular design includes modifications to the carboxamide N-acyl group to decrease total polar surface area and rotatable bond number, optimizing the compound's interaction with the glucosylceramide synthase active site and enhancing its pharmacological efficacy (Larsen et al., 2012).

Chemical Reactions and Properties

Eliglustat tartrate undergoes significant degradation under acidic and peroxide stress conditions, highlighting the importance of understanding its chemical stability for pharmaceutical development and storage. The identification of novel degradation products, such as the cis-diastereoisomer of eliglustat and the N-Oxide impurity, through advanced analytical techniques like 2D-NMR and HRMS, provides critical insights into the drug's chemical behavior under various conditions (Puppala et al., 2020).

Physical Properties Analysis

The hydrothermal synthesis of chiral alkaline Earth tartrates, including eliglustat tartrate, reveals the impact of chiral, meso, and racemic forms of tartaric acid on the formation of coordination polymers. These polymers' physical properties, such as their robust open-framework structures, provide a foundation for understanding the material science aspects of eliglustat tartrate's development and its potential applications beyond pharmaceuticals (Appelhans et al., 2009).

Chemical Properties Analysis

The development of a stability-indicating HPLC method for the estimation of eliglustat tartrate highlights the drug's chemical properties, particularly its stability profile. This analytical method ensures the accurate determination of eliglustat tartrate in pharmaceutical formulations, supporting its quality control and regulatory approval processes. The method's specificity and sensitivity to detect eliglustat tartrate amidst its degradation products and impurities underscore the importance of analytical chemistry in drug development and manufacturing (Ghante et al., 2022).

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Gaucher tipo 1

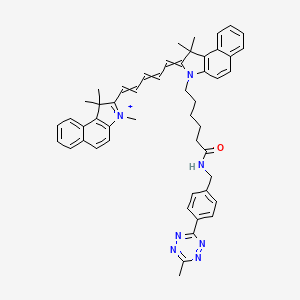

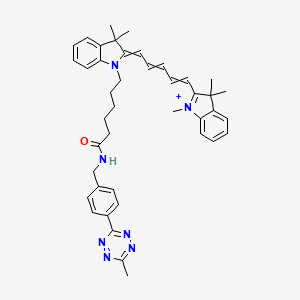

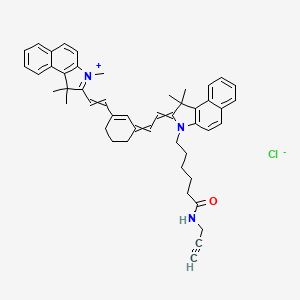

Eliglustat tartrato: es una terapia de reducción de sustrato para GD1, un trastorno de almacenamiento lisosómico heredado. Inhibe específicamente la glucosilceramida sintasa, reduciendo la acumulación de glucosilceramida dentro de los macrófagos {svg_1} {svg_2}. Los ensayos clínicos han demostrado su eficacia en la mejora de los niveles de hemoglobina, el recuento de plaquetas y los volúmenes de órganos, así como en la normalización de biomarcadores como la quitotriosidasa y la quimiocina CCL18 {svg_3}.

Perfil farmacocinético

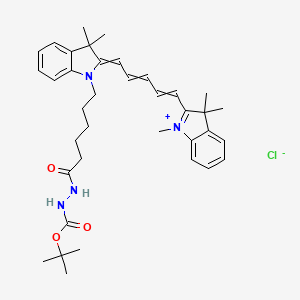

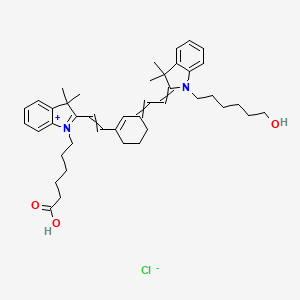

Las propiedades farmacocinéticas del this compound son cruciales para su eficacia terapéutica. Los estudios han demostrado que su concentración plasmática y su vida media pueden variar entre los individuos, lo que afecta la dosis y la frecuencia de administración {svg_4}. Comprender estas propiedades ayuda a optimizar los regímenes de tratamiento para obtener mejores resultados para los pacientes.

Mejora de la densidad mineral ósea

El eliglustat ha mostrado promesa en la mejora de la densidad mineral ósea (DMO) en pacientes con GD1. Esto es particularmente importante ya que las complicaciones óseas son comunes en GD1. Las mejoras tempranas en la DMO sugieren una posible aplicación del eliglustat en el manejo y la prevención de las complicaciones esqueléticas asociadas con la enfermedad {svg_5}.

Desarrollo de métodos analíticos

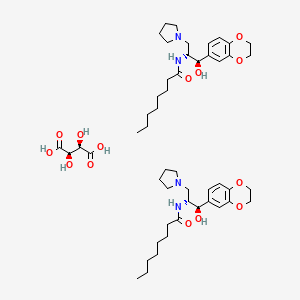

La investigación sobre el this compound ha llevado al desarrollo de métodos analíticos para su detección y cuantificación en muestras farmacéuticas. Técnicas como la Cromatografía Líquida de Alta Resolución (HPLC) y la Espectrometría de Masas de Alta Resolución (HRMS) se utilizan para dilucidar sus propiedades farmacodinámicas {svg_6}.

Normalización de biomarcadores

El tratamiento con this compound se ha asociado con la normalización de los niveles de glucosilceramida plasmática y gangliósido GM3. Estos biomarcadores son críticos para evaluar el estado de la enfermedad y la respuesta terapéutica en pacientes con GD1 {svg_7}.

Investigación sobre análogos de ceramida

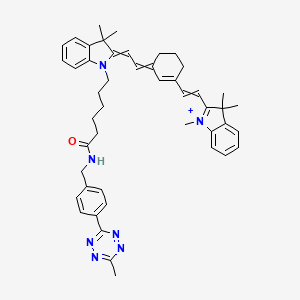

Como análogo potente de la ceramida, el mecanismo de acción del this compound proporciona un modelo para estudiar el metabolismo de la ceramida y su papel en varios procesos celulares. Esta investigación puede extenderse más allá de GD1 a otras afecciones donde el metabolismo de la ceramida está implicado {svg_8}.

Estudios de trastornos de almacenamiento lisosómico

El papel del this compound en la reducción de la carga de almacenamiento lisosómico ofrece una vía para estudiar otros trastornos de almacenamiento lisosómico. Su efectividad en GD1 abre vías para la investigación de terapias similares para enfermedades relacionadas {svg_9}.

Evaluaciones de seguridad y tolerabilidad

Los perfiles de seguridad son esenciales en el desarrollo de cualquier agente terapéutico. El this compound ha sido bien tolerado en ensayos clínicos, con eventos adversos leves y transitorios. Este aspecto de la investigación asegura la viabilidad del medicamento para el uso a largo plazo en pacientes {svg_10}.

Mecanismo De Acción

Target of Action

Eliglustat tartrate primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . This enzyme is involved in the production of glycosphingolipids, which are essential components of cell membranes .

Mode of Action

Eliglustat tartrate acts as a potent and specific inhibitor of glucosylceramide synthase . By inhibiting this enzyme, eliglustat tartrate decreases the rate of glycosphingolipid glucosylceramide formation . This action helps to balance the impaired rate of catabolism in patients with type 1 Gaucher disease, thereby preventing glucosylceramide accumulation .

Biochemical Pathways

In patients with Gaucher disease, a deficiency of the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide . This accumulation results in the formation of Gaucher cells that infiltrate various organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide .

Pharmacokinetics

Eliglustat tartrate is extensively metabolized by CYP2D6 and to a lesser extent by CYP3A4 . The systemic exposure to eliglustat tartrate depends on the patient’s CYP2D6 phenotype, with systemic exposure being up to 9-fold higher in poor metabolizers . The drug is mainly excreted in urine (42%) and feces (51%) as metabolites . The median time to peak plasma concentrations is 3 hours following multiple doses of 84 mg twice daily in poor metabolizers .

Result of Action

The inhibition of glucosylceramide synthase by eliglustat tartrate reduces the accumulation of glucosylceramide . This reduction helps to alleviate the clinical manifestations of Gaucher disease, such as anemia and thrombocytopenia . In clinical trials, treatment with eliglustat tartrate led to an increase in hemoglobin levels and platelet count .

Action Environment

The action of eliglustat tartrate can be influenced by environmental factors such as the presence of other drugs. For instance, concomitant use of drugs that inhibit CYP2D6 or CYP3A may substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias . Therefore, patient’s CYP2D6 metabolizer status, determined by an FDA-cleared test, dictates eliglustat tartrate dosing recommendations .

Safety and Hazards

Eliglustat can cause serious side effects. It may cause sudden dizziness (like you might pass out) or fast or pounding heartbeats, fluttering in your chest . It is contraindicated in patients with severe liver or kidney disease . It can also cause a serious heart problem, especially if you use certain other medicines at the same time .

Propiedades

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBARPMUNHKBIQ-VTHUDJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239166 | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928659-70-5 | |

| Record name | Eliglustat tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.